molecular formula C14H14BrNOS B4179617 5-bromo-N-(1-phenylpropyl)-2-thiophenecarboxamide

5-bromo-N-(1-phenylpropyl)-2-thiophenecarboxamide

Cat. No. B4179617
M. Wt: 324.24 g/mol
InChI Key: JLJUMCBNNNGYBG-UHFFFAOYSA-N
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Description

5-bromo-N-(1-phenylpropyl)-2-thiophenecarboxamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of amides and has a molecular weight of 343.3 g/mol.

Mechanism of Action

The mechanism of action of 5-bromo-N-(1-phenylpropyl)-2-thiophenecarboxamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. In particular, it has been shown to inhibit the activity of certain enzymes and transcription factors that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-N-(1-phenylpropyl)-2-thiophenecarboxamide has both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Physiologically, this compound has been shown to reduce inflammation, inhibit cancer cell growth, and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 5-bromo-N-(1-phenylpropyl)-2-thiophenecarboxamide in lab experiments is its potential therapeutic applications. This compound has shown promising results in preclinical studies and may have the potential to be developed into a new drug. However, a limitation of using this compound in lab experiments is its limited availability and high cost.

Future Directions

There are several future directions for research on 5-bromo-N-(1-phenylpropyl)-2-thiophenecarboxamide. One area of research is to further investigate its anti-inflammatory and anti-cancer properties. Another area of research is to explore its potential use in the treatment of neurological disorders such as Alzheimer's disease. Additionally, more research is needed to understand the mechanism of action of this compound and to identify potential drug targets. Finally, efforts should be made to develop more efficient and cost-effective synthesis methods for this compound.

Scientific Research Applications

5-bromo-N-(1-phenylpropyl)-2-thiophenecarboxamide has shown promising results in scientific research for its potential therapeutic applications. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

5-bromo-N-(1-phenylpropyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNOS/c1-2-11(10-6-4-3-5-7-10)16-14(17)12-8-9-13(15)18-12/h3-9,11H,2H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJUMCBNNNGYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(1-phenylpropyl)thiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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